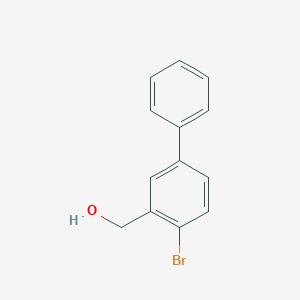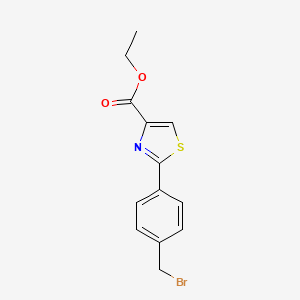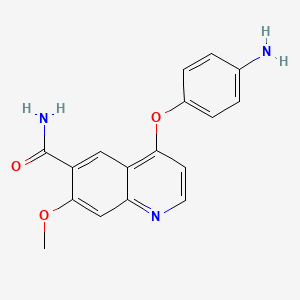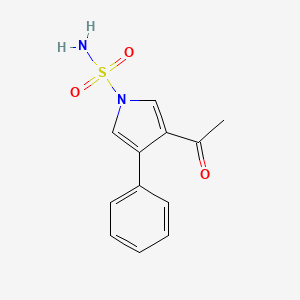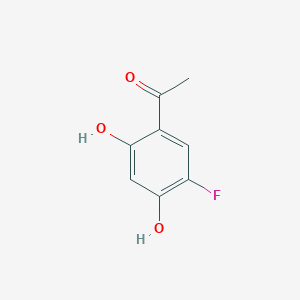
1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one is a chemical compound with the molecular formula C8H7FO3This compound is an aromatic ketone and is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one can be achieved through several methods. One common method involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride without solvent between 115°C and 150°C, yielding an 88-89% product . Another method involves performing double esterification on amino groups and phenolic hydroxy groups in one step by taking amino-phenol as a raw material, followed by Fries rearrangement under the condition of aluminum chloride/sodium chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of aluminum chloride as a catalyst is common in industrial settings due to its efficiency in promoting the Fries rearrangement .
化学反应分析
Types of Reactions
1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Used in the development of beta-blockers and other therapeutic agents.
Industry: Employed in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as an intermediate in the synthesis of beta-blockers, which function by blocking beta-adrenergic receptors, thereby reducing heart rate and blood pressure .
相似化合物的比较
Similar Compounds
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar in structure but lacks the additional hydroxy group at the 4-position.
1-(2,4-Dihydroxyphenyl)ethan-1-one: Similar but lacks the fluorine atom at the 5-position.
Uniqueness
1-(5-Fluoro-2,4-dihydroxyphenyl)ethan-1-one is unique due to the presence of both fluorine and hydroxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
属性
分子式 |
C8H7FO3 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC 名称 |
1-(5-fluoro-2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7FO3/c1-4(10)5-2-6(9)8(12)3-7(5)11/h2-3,11-12H,1H3 |
InChI 键 |
MRSASCBSNVKPMX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

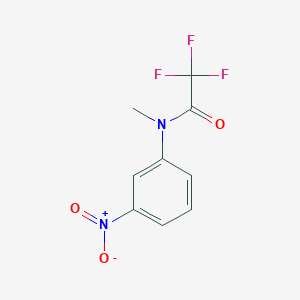

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
